

Technical Support Center: DBPR112 Covalent Binding Confirmation

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Compound of Interest

Compound Name: DBPR112

Cat. No.: B606981

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **DBPR112** (Gozanertinib), a potent, orally active, and irreversible furanopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor.^{[1][2][3][4][5]} This guide focuses on addressing specific issues that may be encountered during the experimental confirmation of its covalent binding mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **DBPR112**?

A1: **DBPR112** is an irreversible EGFR inhibitor that covalently binds to the ATP-binding site within the kinase domain of the receptor.^{[1][3]} This covalent modification blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and proliferation.^[1] **DBPR112** has demonstrated potent activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, including the L858R/T790M double mutation and exon 20 insertions.^{[1][4][6]}

Q2: Which amino acid residue does **DBPR112** target for covalent modification?

A2: While the specific cysteine residue targeted by **DBPR112** is not explicitly stated in the provided search results, irreversible EGFR inhibitors of its class, such as osimertinib, typically target a cysteine residue within the ATP binding pocket (e.g., Cys797). The available crystal

structure of **DBPR112** bound to EGFR (PDB ID: 6JZ0) would provide definitive confirmation of the modified residue.[4]

Q3: What are the primary methods to confirm the covalent binding of **DBPR112**?

A3: The primary methods for confirming the covalent binding of **DBPR112** include:

- Mass Spectrometry (MS): To detect the formation of the **DBPR112**-EGFR adduct.[7]
- Biochemical Assays: To demonstrate time-dependent inhibition and irreversibility.[8]
- X-ray Crystallography: To visualize the covalent bond between **DBPR112** and the EGFR kinase domain.[9]

Quantitative Data Summary

The following table summarizes the reported in vitro and cellular potency of **DBPR112**.

Target/Cell Line	Assay Type	IC50/CC50	Reference
EGFRWT	Enzymatic Assay	15 nM	[2][3]
EGFRL858R/T790M	Enzymatic Assay	48 nM	[2][3]
HCC827 (NSCLC)	Cell-based Assay	25 nM	[3][5]
H1975 (NSCLC)	Cell-based Assay	620 nM	[3][5]
A431 (Epidermoid Carcinoma)	Cell-based Assay	1.02 μ M	[3][5]

Troubleshooting Guides

Mass Spectrometry Analysis

Issue: No mass shift is observed after incubating EGFR with **DBPR112**.

- Possible Cause 1: Incomplete reaction.
 - Troubleshooting:

- Ensure sufficient incubation time for the covalent reaction to occur.
- Optimize the molar ratio of **DBPR112** to EGFR; a higher excess of the inhibitor may be required.
- Verify the activity of both the EGFR protein and the **DBPR112** compound.
- Possible Cause 2: Low abundance of the covalent adduct.[10]
 - Troubleshooting:
 - Enrich the adducted protein from the reaction mixture before MS analysis.
 - Utilize a more sensitive mass spectrometer or optimize instrument parameters for detecting low-abundance species.
- Possible Cause 3: Issues with sample preparation.
 - Troubleshooting:
 - For intact protein analysis, ensure proper desalting and removal of non-covalently bound inhibitor.[7]
 - For peptide mapping, ensure complete digestion of the protein to generate the modified peptide.

Issue: Multiple mass shifts or unexpected adducts are observed.

- Possible Cause 1: Non-specific binding.
 - Troubleshooting:
 - Perform competition experiments with a known non-covalent EGFR inhibitor. A reduction in the **DBPR112** adduct signal would suggest binding at the desired site.[11]
 - Assess the reactivity of **DBPR112** with a non-specific thiol-containing molecule like glutathione to gauge its intrinsic reactivity.[12]
- Possible Cause 2: Presence of contaminants or degradation products.

- Troubleshooting:
 - Verify the purity of the **DBPR112** compound using analytical techniques like HPLC or LC-MS.
 - Analyze a control sample of **DBPR112** under the same incubation conditions without the protein to check for stability.

Biochemical Assays

Issue: No time-dependent inhibition is observed in an IC50 assay.

- Possible Cause 1: Insufficient pre-incubation time.
 - Troubleshooting:
 - Perform a time-dependent IC50 experiment by pre-incubating EGFR with **DBPR112** for varying durations before adding the substrate. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.
- Possible Cause 2: Assay conditions are not optimal.
 - Troubleshooting:
 - Ensure the ATP concentration in the assay is at or near the K_m for EGFR, as high ATP concentrations can compete with **DBPR112** binding.[\[1\]](#)
 - Verify that the enzyme concentration is appropriate and that the reaction is in the linear range.

Issue: Unsure if the inhibition is reversible or irreversible.

- Troubleshooting: Perform a jump-dilution experiment.[\[8\]](#)
 - Pre-incubate EGFR with a high concentration of **DBPR112** to allow for covalent modification.
 - Rapidly dilute the mixture to a concentration well below the expected K_i .

- Monitor the recovery of enzyme activity over time. For an irreversible covalent inhibitor like **DBPR112**, no significant recovery of activity is expected.

Experimental Protocols

Intact Protein Mass Spectrometry

Objective: To confirm the formation of a covalent adduct between **DBPR112** and EGFR.

Methodology:

- Incubation: Incubate purified EGFR protein with a molar excess of **DBPR112** (e.g., 1:10 ratio) in an appropriate assay buffer at room temperature for a defined period (e.g., 1-2 hours). Include a control sample with EGFR and vehicle (e.g., DMSO).
- Sample Cleanup: Remove the excess, non-covalently bound inhibitor using a desalting column or buffer exchange spin column.
- LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Data Analysis: Deconvolute the mass spectra to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of **DBPR112** in the inhibitor-treated sample confirms covalent adduct formation.[\[11\]](#)

Peptide Mapping by LC-MS/MS

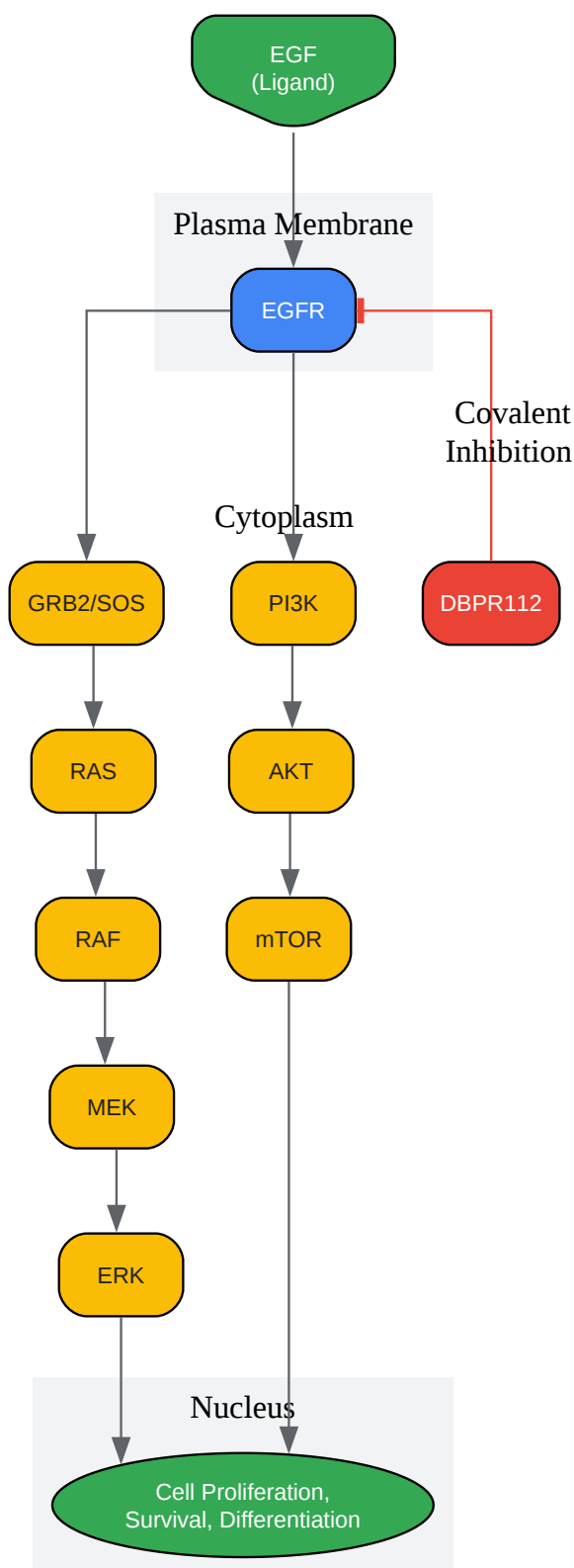
Objective: To identify the specific amino acid residue modified by **DBPR112**.

Methodology:

- Incubation and Denaturation: Following incubation of EGFR with **DBPR112**, denature the protein using urea or guanidine hydrochloride and reduce and alkylate the cysteine residues.
- Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).

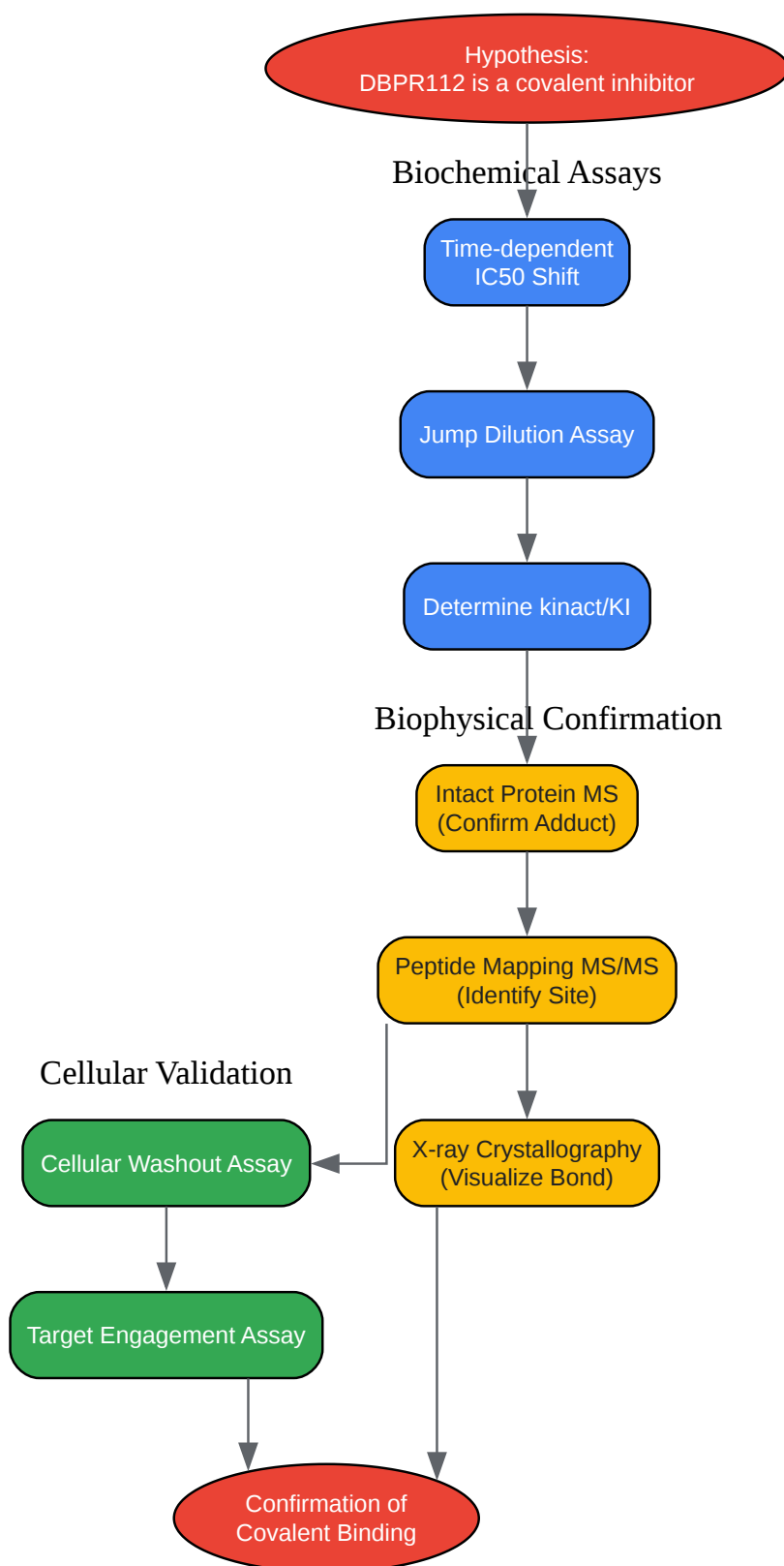
- Data Analysis: Search the MS/MS data against the EGFR protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the addition of **DBPR112**. The fragmentation pattern in the MS/MS spectrum of the modified peptide will pinpoint the exact site of covalent modification.[\[13\]](#)

Visualizations



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Caption: EGFR signaling pathways and the inhibitory action of **DBPR112**.



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